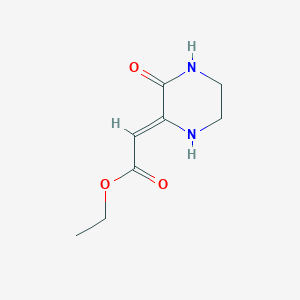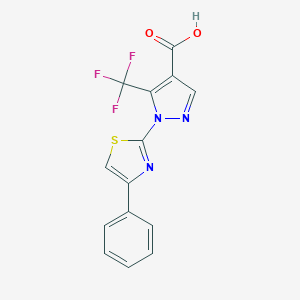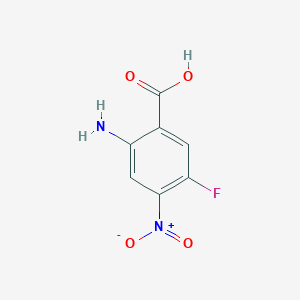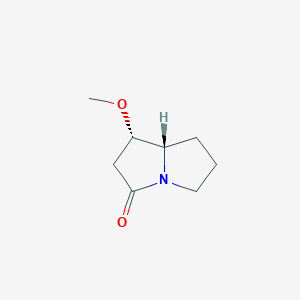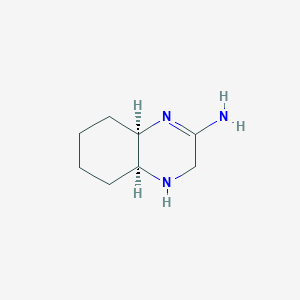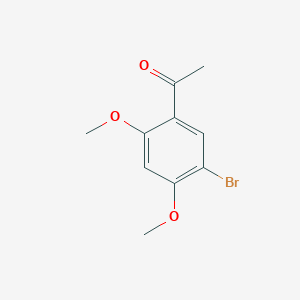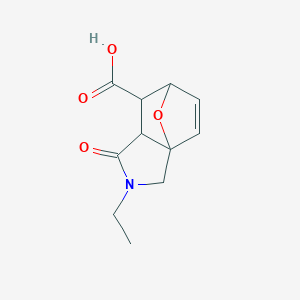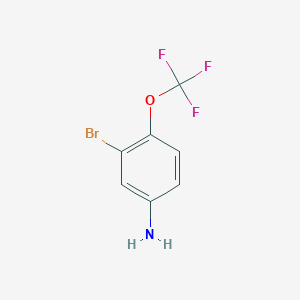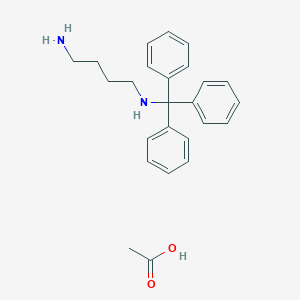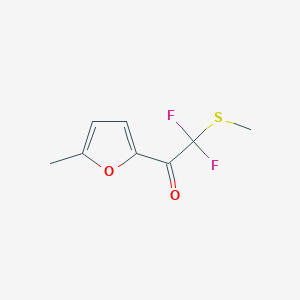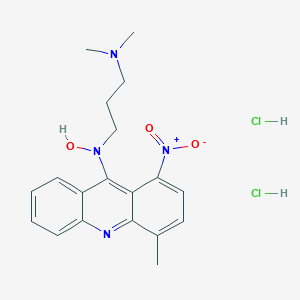
1,3-Propanediamine, N,N-dimethyl-N'-(4-methyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediamine, N,N-dimethyl-N'-(4-methyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride is a chemical compound that has been extensively studied for its scientific research applications. It is commonly referred to as PADMA-N-Oxide and is a potent oxidizing agent that has been used in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1,3-Propanediamine, N,N-dimethyl-N'-(4-methyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride involves the transfer of oxygen atoms to the substrate molecule. The nitro group in the compound serves as the electron acceptor, and the amine group serves as the electron donor. The transfer of oxygen atoms results in the formation of the corresponding oxide and the reduction of the nitro group to an amino group.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 1,3-Propanediamine, N,N-dimethyl-N'-(4-methyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride. However, it has been reported that the compound exhibits cytotoxicity towards various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Propanediamine, N,N-dimethyl-N'-(4-methyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride has several advantages for use in lab experiments. It is a potent oxidizing agent that is easy to handle and has a long shelf life. It is also relatively inexpensive compared to other oxidizing agents. However, the compound is highly reactive and can be dangerous if not handled properly. It also requires careful storage to prevent degradation.
Zukünftige Richtungen
There are several future directions for research on 1,3-Propanediamine, N,N-dimethyl-N'-(4-methyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride. One area of interest is the development of new synthetic methods for the compound that are more efficient and environmentally friendly. Another area of interest is the investigation of the compound's potential as an anticancer agent and its mechanism of cytotoxicity. Additionally, the compound's potential for use in other applications such as catalysis and materials science could be explored.
Conclusion:
In conclusion, 1,3-Propanediamine, N,N-dimethyl-N'-(4-methyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride is a potent oxidizing agent that has been extensively studied for its scientific research applications. The compound has a well-documented synthesis method and has several advantages for use in lab experiments. While there is limited information available on its biochemical and physiological effects, there are several future directions for research on the compound.
Synthesemethoden
The synthesis of 1,3-Propanediamine, N,N-dimethyl-N'-(4-methyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride involves the reaction of 1,3-diaminopropane with 4-methyl-1-nitroacridine in the presence of a strong oxidizing agent such as hydrogen peroxide. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt. The synthesis method is well-documented and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediamine, N,N-dimethyl-N'-(4-methyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride has been extensively used in scientific research for its oxidizing properties. It is commonly used in organic synthesis reactions as an oxidizing agent for the conversion of alcohols to aldehydes and ketones. It has also been used in the synthesis of various heterocyclic compounds.
Eigenschaften
CAS-Nummer |
176915-30-3 |
|---|---|
Produktname |
1,3-Propanediamine, N,N-dimethyl-N'-(4-methyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride |
Molekularformel |
C19H24Cl2N4O3 |
Molekulargewicht |
427.3 g/mol |
IUPAC-Name |
N-[3-(dimethylamino)propyl]-N-(4-methyl-1-nitroacridin-9-yl)hydroxylamine;dihydrochloride |
InChI |
InChI=1S/C19H22N4O3.2ClH/c1-13-9-10-16(23(25)26)17-18(13)20-15-8-5-4-7-14(15)19(17)22(24)12-6-11-21(2)3;;/h4-5,7-10,24H,6,11-12H2,1-3H3;2*1H |
InChI-Schlüssel |
XQKFDVSXTRPEEA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C2=C(C3=CC=CC=C3N=C12)N(CCCN(C)C)O)[N+](=O)[O-].Cl.Cl |
Kanonische SMILES |
CC1=CC=C(C2=C(C3=CC=CC=C3N=C12)N(CCCN(C)C)O)[N+](=O)[O-].Cl.Cl |
Andere CAS-Nummern |
176915-30-3 |
Synonyme |
N-(3-dimethylaminopropyl)-N-(4-methyl-1-nitro-acridin-9-yl)hydroxylami ne dihydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)



